![molecular formula C20H14Cl2N2O2 B5132646 [bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B5132646.png)
[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate typically involves the reaction of 4-chlorobenzaldehyde with aniline to form the Schiff base, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mécanisme D'action
The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Another chlorinated aniline derivative used in the production of dyes and herbicides.
Ethylenediamine: A widely used building block in chemical synthesis.
Uniqueness
What sets [bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate apart from similar compounds is its specific combination of chlorinated phenyl groups and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-26-20(25)23-18-4-2-1-3-5-18/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBUPUNOTILGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)
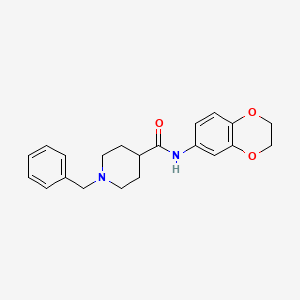
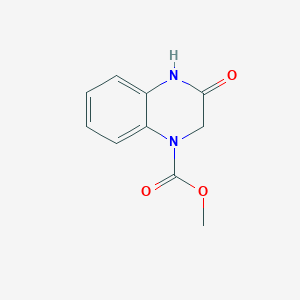
![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)
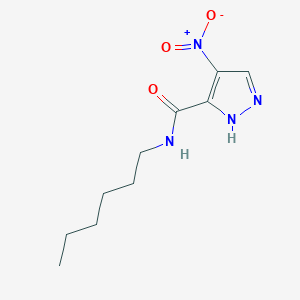
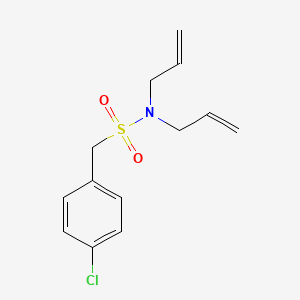
![2-(DIMETHYLAMINO)-5-METHYL-1-(4-NITROPHENYL)-4-(2-OXOCYCLOHEXYL)-1H,4H,5H-PYRIDO[3,2-B]INDOLE-3-CARBONITRILE](/img/structure/B5132618.png)
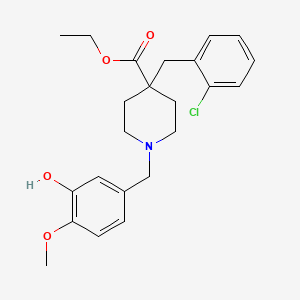
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5132629.png)
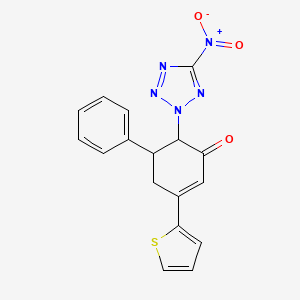
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
